Chemical structure and molecular weight of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline
Chemical structure and molecular weight of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline, a halogenated and trifluoromethylated quinoxaline derivative of significant interest in medicinal chemistry. This document delineates its chemical structure, molecular weight, a robust synthesis protocol, and an analysis of its spectroscopic characteristics. Furthermore, it explores the compound's potential reactivity and applications, drawing insights from the established biological activities of structurally related quinoxaline scaffolds.
Chemical Structure and Physicochemical Properties
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a complex heterocyclic molecule featuring a quinoxaline core. The structure is characterized by chlorine atoms at positions 6 and 7 of the fused benzene ring, a hydrazino group at position 2, and a trifluoromethyl group at position 3 of the pyrazine ring.
Molecular Formula and Weight
The chemical structure dictates the molecular formula and, consequently, the molecular weight, which are fundamental parameters for any chemical entity.
| Property | Value |
| Molecular Formula | C₉H₄Cl₂F₃N₄ |
| Molecular Weight | 311.06 g/mol |
| CAS Number | 439097-53-7[1] |
The presence of the trifluoromethyl group significantly influences the compound's properties, often enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
Figure 1: Chemical structure of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline.
Synthesis Protocol
The synthesis of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline can be achieved through a nucleophilic aromatic substitution reaction. The protocol described herein is adapted from established methodologies for the synthesis of related hydrazinoquinoxaline derivatives.[3][4] The key starting material, 2,3,6,7-tetrachloro-3-(trifluoromethyl)quinoxaline, can be synthesized from 4,5-dichloro-o-phenylenediamine.[5]
Experimental Protocol
Step 1: Synthesis of the Precursor 2,3,6,7-Tetrachloro-3-(trifluoromethyl)quinoxaline (Conceptual)
A robust method for the synthesis of the precursor would involve the cyclocondensation of 4,5-dichloro-o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl compound, followed by chlorination. Due to the lack of a specific literature procedure for this exact precursor, this step is presented conceptually.
Step 2: Synthesis of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor, 2,3,6,7-tetrachloro-3-(trifluoromethyl)quinoxaline (1 equivalent), in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature. The addition should be performed cautiously as the reaction can be exothermic.
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to reflux for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline.
Figure 2: Synthetic workflow for 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple. The two protons on the benzene ring will likely appear as singlets or closely coupled doublets in the aromatic region (δ 7.0-8.5 ppm). The protons of the hydrazino group (-NH-NH₂) will exhibit signals that are typically broad and may be exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to chlorine atoms will also have their chemical shifts influenced by the halogen's electronegativity.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing trifluoromethylated compounds. It is expected to show a single sharp singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift will be in the typical range for trifluoromethyl groups attached to an aromatic system.[8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazino group.
-
C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoxaline ring system.[11]
-
C-F stretching: Strong absorption bands typically found in the 1000-1350 cm⁻¹ range, indicative of the trifluoromethyl group.
-
C-Cl stretching: Absorptions in the fingerprint region, generally below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 311. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at [M], [M+2], and [M+4] in an approximate ratio of 9:6:1.[7][12]
Reactivity and Potential Applications
The chemical reactivity of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is primarily dictated by the hydrazino group, which is a versatile functional handle for further synthetic modifications.
Reactivity
The hydrazino moiety can undergo a variety of reactions, including:
-
Condensation with aldehydes and ketones: To form the corresponding hydrazones, which themselves can be valuable intermediates or possess biological activity.[13][14]
-
Cyclization reactions: To form fused heterocyclic systems such as triazoloquinoxalines, which are known to exhibit a broad range of pharmacological properties.[15][16]
-
Acylation and sulfonylation: To introduce various acyl and sulfonyl groups, allowing for the fine-tuning of the molecule's physicochemical and biological properties.
Potential Applications in Drug Discovery
Quinoxaline derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][17][18][19][20][21][22] The presence of both dichloro and trifluoromethyl substituents in the target molecule suggests a high potential for significant biological activity.
-
Anticancer Activity: Many halogenated and trifluoromethylated quinoxalines have demonstrated potent anticancer activity.[2][23][24][25] The trifluoromethyl group can enhance the compound's ability to interact with biological targets and improve its pharmacokinetic profile.
-
Antimicrobial Activity: Dichloroquinoxaline derivatives have been reported to possess significant antibacterial and antifungal properties.[3][15][17] The combination of these features in the target molecule makes it a promising candidate for the development of new antimicrobial agents.
Conclusion
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline represents a synthetically accessible and highly functionalized heterocyclic compound with considerable potential for applications in drug discovery and development. Its unique combination of a quinoxaline core, dichloro-substitution, a reactive hydrazino group, and a trifluoromethyl moiety makes it an attractive scaffold for the generation of novel bioactive molecules. The synthetic and spectroscopic information provided in this guide serves as a valuable resource for researchers interested in exploring the chemistry and therapeutic potential of this and related compounds.
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